molecular formula C22H16O6S B2834620 2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate CAS No. 896040-16-7

2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate

Cat. No.: B2834620
CAS No.: 896040-16-7
M. Wt: 408.42
InChI Key: ROPBEMUEAFKNMT-UHFFFAOYSA-N
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Description

2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate is a synthetic organic compound belonging to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen core with a phenyl group at the 3-position and a methoxybenzenesulfonate group at the 7-position.

Mechanism of Action

Mode of Action

It is known that many coumarin derivatives interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules.

Biochemical Pathways

Coumarin derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, and anticancer effects . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (29628 g/mol ) suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed in the gastrointestinal tract.

Result of Action

Given the wide range of biological activities exhibited by coumarin derivatives , it is likely that the compound has multiple effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for a specific duration to achieve high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The chromen core can be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen ring, leading to the formation of dihydro derivatives.

    Substitution: The methoxybenzenesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted chromen derivatives depending on the nucleophile used.

Scientific Research Applications

2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
  • 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-chloroacetate
  • (2S)-4-oxo-2-phenyl-3,4-dihydro-2H-chromen-7-yl beta-D-glucopyranoside

Uniqueness

2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzenesulfonate group at the 7-position enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

(2-oxo-3-phenylchromen-7-yl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6S/c1-26-17-9-11-19(12-10-17)29(24,25)28-18-8-7-16-13-20(15-5-3-2-4-6-15)22(23)27-21(16)14-18/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPBEMUEAFKNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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